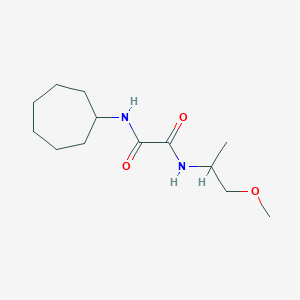

N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide

Description

N'-Cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide is a diamide derivative characterized by two amide functional groups attached to an ethanedioic acid backbone. The substituents include a cycloheptyl group (a seven-membered aliphatic ring) and a 1-methoxypropan-2-yl moiety (a branched ether-containing alkyl chain).

Properties

IUPAC Name |

N-cycloheptyl-N'-(1-methoxypropan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-10(9-18-2)14-12(16)13(17)15-11-7-5-3-4-6-8-11/h10-11H,3-9H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWUFDRYEZHJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=O)NC1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide typically involves the reaction of cycloheptylamine with 1-methoxypropan-2-ylamine in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated.

Industrial Production Methods

Industrial production of N’-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide, enabling indirect comparisons:

Metolachlor and Its Metabolites

Metolachlor [2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide] is a pre-emergent herbicide with a similar 1-methoxypropan-2-yl substituent. Key differences include:

- Backbone : Metolachlor is an acetamide, whereas the target compound is an ethanediamide (two amide groups).

- Substituents : Metolachlor has a chloro-ethyl-methylphenyl group, while the target compound substitutes this with a cycloheptyl group.

Research Findings :

- Metolachlor’s 1-methoxypropan-2-yl group enhances soil mobility and metabolic stability compared to hydroxylated analogs .

S-Metolachlor Transformation Products (TPs)

identifies structurally related TPs, such as:

- 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-hydroxypropan-2-yl)acetamide : Replaces the methoxy group with a hydroxyl, reducing hydrophobicity.

- 2-Chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide : Introduces a hydroxymethyl group on the aromatic ring, increasing polarity.

Comparison :

Data Table: Structural and Functional Comparisons

Biological Activity

N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide is a compound that has garnered interest due to its potential biological activities. This article examines its biological effects, including antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by the following components:

- Cycloheptyl group : A seven-membered carbon ring that contributes to the compound's hydrophobic characteristics.

- Methoxypropan-2-yl group : A branched alkyl chain with a methoxy group, enhancing solubility and biological interaction potential.

- Ethanediamide backbone : Provides functional groups that may interact with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, compounds with similar structures showed varying degrees of effectiveness against pathogens such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 37 to 124 μg/mL, suggesting a promising antimicrobial profile for the target compound as well .

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress-related diseases. The compound's structural features suggest potential radical scavenging capabilities. In related studies, propenylbenzene derivatives demonstrated EC50 values for antiradical activity between 19 to 31 μg/mL. This indicates that this compound may possess similar antioxidant properties, warranting further investigation into its efficacy in biological systems .

Anticancer Activity

The antiproliferative effects of this compound were assessed through cell line studies. Compounds with analogous structures exhibited varying levels of cytotoxicity against cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer). The results indicated that certain derivatives could inhibit cell proliferation effectively, suggesting that the target compound may also have anticancer properties .

Data Summary

The following table summarizes key biological activities and findings related to this compound and similar compounds:

| Activity Type | Test Organism/Cell Line | MIC/EC50 (μg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Candida albicans | 37 - 124 | |

| Antioxidant | - | 19 - 31 | |

| Anticancer | HepG2 | Varies | |

| Caco-2 | Varies | ||

| MG63 | Varies |

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds, providing insights into the potential mechanisms of action for this compound:

- Antimicrobial Efficacy : A study evaluated various propenylbenzene derivatives for their antimicrobial effects, revealing a correlation between structural modifications and increased activity against fungal strains .

- Oxidative Stress Mitigation : Research focusing on antioxidant activities highlighted the importance of specific functional groups in enhancing radical scavenging abilities, suggesting that similar modifications could be beneficial for the target compound .

- Cytotoxicity in Cancer Cells : Investigations into antiproliferative properties demonstrated that specific structural features significantly impacted cytotoxicity levels in cancer cell lines, indicating a need for further exploration of the target compound's potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.